molecular formula C14H12BrN3O4 B11000822 N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Cat. No.: B11000822
M. Wt: 366.17 g/mol
InChI Key: HOFONTUYTMNYBA-UHFFFAOYSA-N
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Description

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is a synthetic organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by the presence of a bromophenyl group, a pyridazinone ring, and an acetylated glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions, often using bromine or brominating agents.

    Acetylation of Glycine: Glycine is acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the acetylated glycine with the bromophenyl-pyridazinone intermediate using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and pyridazinone ring are key structural features that enable the compound to bind to active sites of enzymes, potentially inhibiting their activity. The acetylated glycine moiety may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
  • N-{[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine
  • N-{[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine

Uniqueness

N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine is unique due to the presence of the bromophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H12BrN3O4

Molecular Weight

366.17 g/mol

IUPAC Name

2-[[2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetyl]amino]acetic acid

InChI

InChI=1S/C14H12BrN3O4/c15-10-3-1-9(2-4-10)11-5-6-13(20)18(17-11)8-12(19)16-7-14(21)22/h1-6H,7-8H2,(H,16,19)(H,21,22)

InChI Key

HOFONTUYTMNYBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NCC(=O)O)Br

Origin of Product

United States

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